ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate
Overview
Description
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Scientific Research Applications
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a variety of biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial effects . The specific pathways and downstream effects of this compound require further investigation.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-glucosidase and alpha-amylase, exhibiting inhibitory effects . These interactions are crucial as they can influence the metabolic pathways and biochemical processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoxaline derivatives, including this compound, can exhibit antiviral, anticancer, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit alpha-glucosidase and alpha-amylase, which are enzymes involved in carbohydrate metabolism . These inhibitory effects can lead to alterations in metabolic flux and energy production within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that quinoxaline derivatives can exhibit stable biochemical properties over extended periods, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes within the cell. For instance, its inhibitory effects on alpha-glucosidase and alpha-amylase can influence carbohydrate metabolism and energy production . These interactions highlight the compound’s potential role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical properties and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate typically involves the condensation of ethyl acetoacetate with o-phenylenediamine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar biological activities.
Dihydroquinoxaline derivatives: Reduced forms of quinoxaline with distinct chemical properties.
Substituted quinoxalines: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6H,2,7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVMKLUEJUSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931111 | |
Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14152-56-8 | |
Record name | 2-Quinoxalineacetic acid, 3,4-dihydro-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14152-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC99081 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC33637 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-HYDROXY-2-QUINOXALINEACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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